molecular formula C9 H16 N2 O2 B1177394 (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione CAS No. 125410-18-6

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione

Cat. No.: B1177394
CAS No.: 125410-18-6
InChI Key:
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Description

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine-2,5-diones. This compound is characterized by its unique stereochemistry, with the (3R,6S) configuration indicating the specific spatial arrangement of its atoms. Piperazine-2,5-diones are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Scientific Research Applications

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, such as the Ugi reaction, which allows for the efficient construction of the piperazine-2,5-dione core. The Ugi reaction typically involves the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the desired product under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine-2,5-dione core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperazine-2,5-diones.

Mechanism of Action

The mechanism of action of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is unique due to its specific stereochemistry and the presence of a methyl group at the 3-position and a 2-methylpropyl group at the 6-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJPZCJQDRPOME-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125410-18-6
Record name rac-(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
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